
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 5th and 4th positions and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol typically involves the chlorination of 2-phenylpyridine followed by hydroxylation. One common method involves the reaction of 2-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions. The resulting compound is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-(4-chlorophenyl)pyridin-3-one.
Reduction: 5-Hydroxy-2-phenylpyridine.
Substitution: 5-Methoxy-2-(4-methoxyphenyl)pyridine.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-phenylpyridin-3-ol: Similar structure but with different substitution patterns.
5-Chloro-2-phenylpyridin-3-ol: Lacks the additional chlorine atom on the phenyl ring.
4-Chloro-2-(4-chlorophenyl)pyridin-3-ol: Chlorine atoms are positioned differently.
Uniqueness
5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H7Cl2NO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chlorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H |
Clave InChI |
ZUKKPXGSVLVFST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


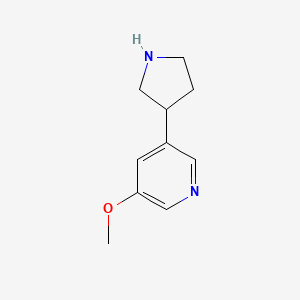

![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
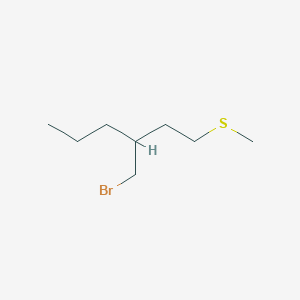
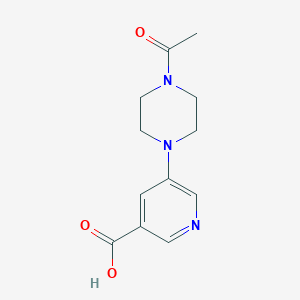

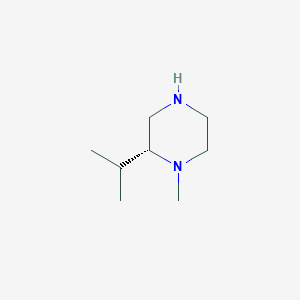
methanol](/img/structure/B13205888.png)

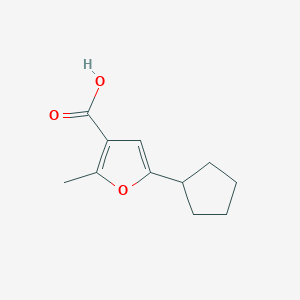


![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)

